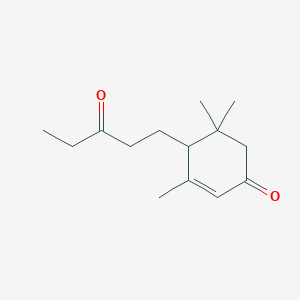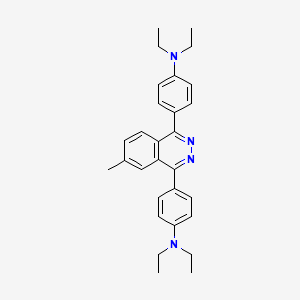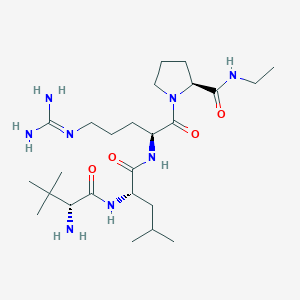![molecular formula C11H14Cl2OSi B14371832 Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl- CAS No. 91077-75-7](/img/structure/B14371832.png)
Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl- is an organosilicon compound with the molecular formula C11H14Cl2OSi . This compound is characterized by the presence of a silane group bonded to a 1-(3,4-dichlorophenyl)ethenyl group through an oxygen atom. The compound’s structure includes 14 hydrogen atoms, 11 carbon atoms, 1 oxygen atom, and 2 chlorine atoms .
Méthodes De Préparation
The synthesis of Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl- typically involves the reaction of trimethylsilyl chloride with 1-(3,4-dichlorophenyl)ethenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include silanols, siloxanes, and substituted phenyl derivatives.
Applications De Recherche Scientifique
Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl- involves its interaction with various molecular targets. The silane group can form strong bonds with hydroxyl groups on surfaces, making it useful in surface modification applications. The ethenyl group can undergo polymerization reactions, contributing to the compound’s utility in creating polymeric materials. The chlorine atoms in the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Comparaison Avec Des Composés Similaires
Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl- can be compared with other organosilicon compounds such as:
Trimethylsilane: A simpler silane compound with only methyl groups attached to the silicon atom.
Phenyltrimethylsilane: Contains a phenyl group attached to the silicon atom, similar to the dichlorophenyl group in the target compound.
Vinyltrimethylsilane: Features a vinyl group attached to the silicon atom, similar to the ethenyl group in the target compound.
The uniqueness of Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl- lies in the combination of the dichlorophenyl and ethenyl groups, which impart distinct chemical properties and reactivity compared to other organosilicon compounds.
Propriétés
Numéro CAS |
91077-75-7 |
|---|---|
Formule moléculaire |
C11H14Cl2OSi |
Poids moléculaire |
261.22 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C11H14Cl2OSi/c1-8(14-15(2,3)4)9-5-6-10(12)11(13)7-9/h5-7H,1H2,2-4H3 |
Clé InChI |
LJVCFOBIHFEASD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=C)C1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-[4-(Trifluoromethyl)phenyl]propyl}aniline](/img/structure/B14371752.png)

![3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14371762.png)
![3-[(Prop-2-en-1-yl)oxy]but-1-yne](/img/structure/B14371769.png)
![Ethyl [dimethyl(4-methylphenyl)silyl]phenylcarbamate](/img/structure/B14371772.png)
![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14371788.png)

![Methyl [(2R,6R)-6-formyloxan-2-yl]acetate](/img/structure/B14371816.png)




![5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride](/img/structure/B14371833.png)

